molecular formula C13H15NO6 B554422 Z-Asp(OMe)-OH CAS No. 3160-47-2

Z-Asp(OMe)-OH

Cat. No. B554422
CAS RN: 3160-47-2
M. Wt: 281.26 g/mol
InChI Key: PHMBNDDHIBIDRQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Asp(OMe)-OH is an aspartic acid derivative . It falls within the category of amino acid derivatives and is primarily used for research purposes . Aspartic acid derivatives play a role in ergogenic supplementation, affecting anabolic hormone secretion, fuel supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage .

Scientific Research Applications

Application in Microbiology and Biotechnology

Specific Scientific Field: Microbiology and Biotechnology

Results or Outcomes: The outcome of this application is the production of the artificial sweetener aspartame .

Application in Food and Pharmaceutical Industries

Specific Scientific Field: Food and Pharmaceutical Industries

Results or Outcomes: The outcome of this application is the production of various products in the food and pharmaceutical industries .

Application in Cell Biology

Specific Scientific Field: Cell Biology

Results or Outcomes: The outcome of this application is the induction of apoptosis in TNF-treated L929 cells when the cells are protected from necroptosis .

Application in Protease Research

Specific Scientific Field: Protease Research

Results or Outcomes: The outcome of this application is the advancement of our understanding of protease function and the potential for new applications in biotechnology .

properties

IUPAC Name

(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMBNDDHIBIDRQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asp(OMe)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Haensler, HD Wissmann… - Journal of Peptide …, 2000 - Wiley Online Library
The capability of Glu/Asp‐specific endopeptidase from Bacillus licheniformis to form Glu/Asp‐Xaa bonds in frozen aqueous systems was investigated. Under frozen state conditions, the …
Number of citations: 15 onlinelibrary.wiley.com
E Minta, C Boutonnet, N Boutard, J Martinez… - Tetrahedron letters, 2005 - Elsevier
Alkali metal trimethylsilanolates, TMSO − , M + , has been used for efficient conversion of methyl esters into their corresponding anhydrous acid salts under mild non-aqueous conditions…
Number of citations: 15 www.sciencedirect.com
GP Royer - Methods in enzymology, 1987 - Elsevier
Publisher Summary This chapter describes carboxypeptidase Y (CPY) that involves the concept of a method for the synthesis of peptides in aqueous systems using very mild conditions …
Number of citations: 4 www.sciencedirect.com
R Joshi - 2007 - bibliographie.uni-tuebingen.de
Peptides are amino acid polymers in which the individual amino acids are connected by amide linkages from the carboxyl group of one unit to the amino group of another. Peptides …
Number of citations: 5 bibliographie.uni-tuebingen.de
SV Rogozhin, YA Davidovich, NA Samoilova… - Bulletin of the Academy …, 1975 - Springer
Conclusions 1 A number of macrosieve poly-N-hydroxysuccinimide esters of N-protected amino acids and peptides was synthesized using the following methods for the condensation …
Number of citations: 1 link.springer.com
CM Hülsbusch, M Feigel - Journal of Inclusion Phenomena and …, 2007 - Springer
Resorc[4]arene based peptide-cavitands with four identical chiral amino acids at their upper rim were synthesized and investigated for the complexation of small guest molecules. …
Number of citations: 7 link.springer.com
HY Hsiao - 1979 - search.proquest.com
INTRODUCTION here are two types of carboxypeptidase which can release amino acid residues from c-terminal positions. One type requires metal ion for activity and exhibits maximal …
Number of citations: 1 search.proquest.com
JR Matos - 1988 - search.proquest.com
The use of enzymes as synthetic organic catalysts in the preparation of several chiral compounds is demonstrated. The enzymatic approach toward amino acid synthesis provides a …
Number of citations: 1 search.proquest.com
СВ РОГОЖИН, ЮА ДАВИДОВИЧ… - Izvestii︠a︡ …, 1975 - Izd-vo Akademii nauk SSSR
Number of citations: 0

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